3-Chloro-2,6-difluorobenzylamine

CAS No.: 261762-46-3

Cat. No.: VC2170695

Molecular Formula: C7H6ClF2N

Molecular Weight: 177.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261762-46-3 |

|---|---|

| Molecular Formula | C7H6ClF2N |

| Molecular Weight | 177.58 g/mol |

| IUPAC Name | (3-chloro-2,6-difluorophenyl)methanamine |

| Standard InChI | InChI=1S/C7H6ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H,3,11H2 |

| Standard InChI Key | VKKBGPPYRLLFIL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1F)CN)F)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1F)CN)F)Cl |

Introduction

Basic Information and Identification

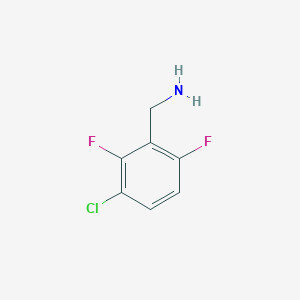

3-Chloro-2,6-difluorobenzylamine is an aromatic primary amine with halogens attached to the benzene ring. It is officially identified by the CAS number 261762-46-3 and has the molecular formula C₇H₆ClF₂N . The compound has a molecular weight of 177.58 g/mol and is also known by synonyms such as (3-chloro-2,6-difluorophenyl)methanamine and 1-(3-chloro-2,6-difluorophenyl)methanamine .

The compound consists of a benzene ring with chlorine at position 3, fluorine atoms at positions 2 and 6, and an aminomethyl (CH₂NH₂) group. This specific arrangement of functional groups gives the compound its distinctive chemical behavior and reactivity patterns.

Chemical Identifiers

The following table presents the various chemical identifiers associated with 3-Chloro-2,6-difluorobenzylamine:

| Identifier Type | Value |

|---|---|

| CAS Number | 261762-46-3 |

| Molecular Formula | C₇H₆ClF₂N |

| Molecular Weight | 177.58 g/mol |

| MDL Number | MFCD01631388 |

| SMILES | C1=CC(=C(C(=C1F)CN)F)Cl |

| InChI | InChI=1S/C7H6ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H,3,11H2 |

| InChIKey | VKKBGPPYRLLFIL-UHFFFAOYSA-N |

Physical and Chemical Properties

3-Chloro-2,6-difluorobenzylamine possesses several distinctive physical and chemical properties that determine its behavior in various environments and reactions. The compound appears as a clear, colorless liquid at standard conditions and has specific physical parameters that have been both experimentally determined and predicted through computational methods.

Physical Properties

The physical properties of 3-Chloro-2,6-difluorobenzylamine are summarized in the following table:

Chemical Properties

The chemical properties of 3-Chloro-2,6-difluorobenzylamine are influenced by its functional groups. The primary amine group (-NH₂) makes it basic and nucleophilic, while the halogen substituents (chlorine and fluorine) affect its electronic distribution and reactivity patterns.

| Property | Value | Source |

|---|---|---|

| pKa | 7.92±0.10 (Predicted) | |

| Reactivity | Primary amine functionality with nucleophilic character | |

| Stability | Air sensitive, requiring proper storage conditions |

Structural Characteristics

The structure of 3-Chloro-2,6-difluorobenzylamine features a benzene ring with specific halogen substitution pattern and an aminomethyl side chain. The positioning of these functional groups determines its chemical behavior and physical properties.

Molecular Structure

The molecule consists of a benzene ring with chlorine at position 3 and fluorine atoms at positions 2 and 6. The aminomethyl group (CH₂NH₂) is attached to the benzene ring, creating the benzylamine structure. The presence of electron-withdrawing halogens affects the electron density distribution across the molecule, influencing its reactivity and stability.

Collision Cross Section Data

Predicted collision cross section data provides insight into the three-dimensional structure and potential interactions of the compound in mass spectrometry applications:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 178.02297 | 129.6 |

| [M+Na]⁺ | 200.00491 | 141.9 |

| [M+NH₄]⁺ | 195.04951 | 137.8 |

| [M+K]⁺ | 215.97885 | 135.2 |

| [M-H]⁻ | 176.00841 | 130.0 |

| [M+Na-2H]⁻ | 197.99036 | 135.9 |

| [M]⁺ | 177.01514 | 131.6 |

| [M]⁻ | 177.01624 | 131.6 |

This collision cross section data is useful for analytical chemistry applications, particularly in ion mobility mass spectrometry techniques .

Eye Contact First Aid:

If the compound comes in contact with the eyes, immediately hold eyelids apart and flush the eye continuously with running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids. Continue flushing until advised to stop by the Poisons Information Centre or a doctor, or for at least 15 minutes. Transport to hospital or doctor without delay .

For amines specifically: If liquid amines come in contact with the eyes, irrigate immediately and continuously with low pressure flowing water, preferably from an eye wash fountain, for 15 to 30 minutes for more effective flushing .

Transportation Information

For shipping and transportation purposes, 3-Chloro-2,6-difluorobenzylamine is classified as a corrosive substance with specific regulations governing its transport.

Waste Disposal Considerations

Due to the corrosive nature of 3-Chloro-2,6-difluorobenzylamine, proper disposal methods must be followed to ensure environmental and safety compliance.

Disposal should adhere to the precautionary statement P501: Dispose of contents/container to authorized hazardous or special waste collection point in accordance with any local regulation . Chemical waste generators must also determine whether a discarded chemical is classified as a hazardous waste according to local environmental regulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume